methyl 6-chloro-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
CAS No.: 1114651-39-6
Cat. No.: VC6350597
Molecular Formula: C23H23ClN2O5S
Molecular Weight: 474.96
* For research use only. Not for human or veterinary use.
![methyl 6-chloro-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate - 1114651-39-6](/images/structure/VC6350597.png)
Specification
CAS No. | 1114651-39-6 |
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Molecular Formula | C23H23ClN2O5S |
Molecular Weight | 474.96 |
IUPAC Name | methyl 6-chloro-1,1-dioxo-2-(2-oxo-2-piperidin-1-ylethyl)-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Standard InChI | InChI=1S/C23H23ClN2O5S/c1-31-23(28)22-21(16-8-4-2-5-9-16)18-14-17(24)10-11-19(18)32(29,30)26(22)15-20(27)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3 |
Standard InChI Key | KWLYZXXBKCJZRM-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)N3CCCCC3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is C₂₃H₂₂ClN₂O₅S, with a molecular weight of 505.95 g/mol. Its structure comprises a benzothiazine core substituted with:
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A chlorine atom at position 6, enhancing electron-withdrawing properties.
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A phenyl group at position 4, contributing to aromatic interactions.
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A methyl carboxylate at position 3, influencing solubility and reactivity.
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A 2-oxo-2-(piperidin-1-yl)ethyl side chain at position 2, introducing a tertiary amine moiety for potential hydrogen bonding or receptor targeting .
The 1,1-dioxo (sulfone) group at positions 1 and 2 stabilizes the thiazine ring and modulates electronic distribution. The piperidine substituent introduces conformational flexibility, which may enhance binding to biological targets .
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis protocols for this compound are reported, analogous benzothiazines are typically synthesized via multi-step organic reactions involving cyclization and functionalization . A plausible route includes:
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Cyclization of 2-[(2-halogenophenyl)sulfonyl]ethylenamines: A method used for 1,1-dioxo-4H-1,4-benzothiazines .
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Nucleophilic substitution: Introduction of the piperidine-ethyl group using 2-chloroethylpiperidine under basic conditions .
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Esterification: Methylation of the carboxyl group using methanol and acid catalysis.
Key Reaction Conditions:
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Solvents: Dimethylformamide (DMF) or dichloromethane.
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Catalysts: Triethylamine or DBU (1,8-diazabicycloundec-7-ene) .
Spectroscopic Characterization
Data from analogous compounds suggest the following spectral features :
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¹H NMR:
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Aromatic protons (δ 7.2–8.1 ppm).
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Piperidine methylene groups (δ 2.5–3.5 ppm).
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Methyl ester (δ 3.8 ppm).
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IR: Strong absorption bands for sulfone (1150–1300 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 505.95 (M⁺).
Structure-Activity Relationships (SAR)
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Chlorine Substitution: Enhances electrophilicity and antimicrobial potency .
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Sulfone Group: Stabilizes the thiazine ring and improves metabolic stability .
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Piperidine-Ethyl Side Chain: Introduces basicity and conformational flexibility for target engagement .
Comparative Analysis with Analogous Compounds
Future Directions
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